

Technical Guide: Prenyl Formate – Discovery, Synthesis, and Application

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Compound of Interest

Compound Name: Prenyl formate

CAS No.: 68480-28-4

Cat. No.: B1596400

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Executive Summary

Prenyl formate (3-methyl-2-butenyl formate) represents a specialized niche within the volatile ester family. Unlike its ubiquitous cousin prenyl acetate, the formate ester is prized for its high-impact "lift" and specific ethereal-green character, reminiscent of tomato leaf, rum, and unripe banana. This guide outlines the chemical architecture, historical identification in natural products, biosynthetic origins, and rigorous protocols for its synthesis and analysis.

Part 1: Chemical Identity & Molecular Architecture

Prenyl formate is an acyclic terpene ester. Its structure combines the isoprene unit (fundamental to all terpenoids) with formic acid, the simplest carboxylic acid. This unique pairing results in a molecule with high volatility and a sharp, diffusive odor profile.

Physicochemical Profile[1][2]

Property	Value	Unit	Method/Source
IUPAC Name	3-methylbut-2-enyl formate	-	IUPAC
CAS Number	68480-28-4	-	Chemical Abstracts
FEMA Number	4205	-	GRAS Assessment
Molecular Formula	C ₆ H ₁₀ O ₂	-	-
Molecular Weight	114.14	g/mol	-
Density	0.920 – 0.927	g/cm ³	@ 25°C
Refractive Index	1.410 – 1.415	nD ₂₀	@ 20°C
Boiling Point	132 – 134	°C	@ 760 mmHg
Flash Point	57 (135)	°C (°F)	Closed Cup
Solubility	Insoluble	Water	-
Solubility	Soluble	Ethanol, Oils	1:1 in 95% EtOH

Structural Diagram

The molecule features a trisubstituted alkene group susceptible to oxidation and polymerization, necessitating stabilization (often with tocopherols) during storage.

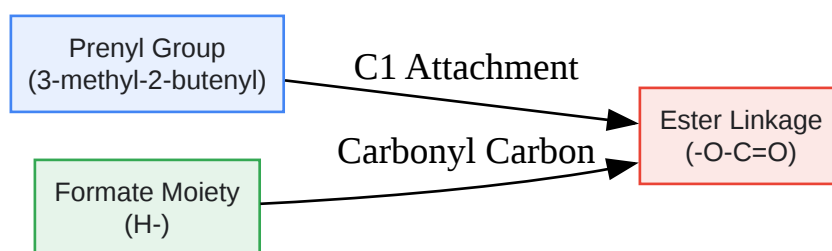


Figure 1: Modular Architecture of Prenyl Formate

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Part 2: Historical Trajectory & Natural Discovery

The history of **prenyl formate** is not defined by a single "eureka" moment but by the evolution of analytical chemistry. While synthetic esters were explored in the late 19th century, **prenyl formate**'s identification in nature lagged due to its volatility and low concentration.

- Early Synthetic Era (1900s-1950s): Chemists synthesized various aliphatic formates to expand the palette of "fruit ethers." **Prenyl formate** was known synthetically before it was confirmed in nature, often described simply as "ethereal" or "rum-like."
- The GC-MS Revolution (1960s-1980s): With the advent of Gas Chromatography-Mass Spectrometry, researchers began dissecting complex essential oils. **Prenyl formate** was identified as a trace component in:
 - Ylang-Ylang (*Cananga odorata*): Contributing to the "top note" lift.
 - Hops (*Humulus lupulus*): Associated with the volatile fraction affecting beer aroma.
 - Roman Chamomile & Lavender: Found in minute quantities, modifying the herbal sweetness.
- Modern Era: Today, it is recognized as a "Nature-Identical" flavoring agent, crucial for reconstructing realistic fruit profiles (e.g., green apple, banana) where acetate esters alone taste too "candy-like."

Part 3: Biosynthesis & Metabolic Context

In biological systems, **prenyl formate** arises from the Terpenoid Backbone Biosynthesis pathway. It is a downstream product of the MEP (Methylerythritol phosphate) pathway in plastids.

Metabolic Pathway Diagram

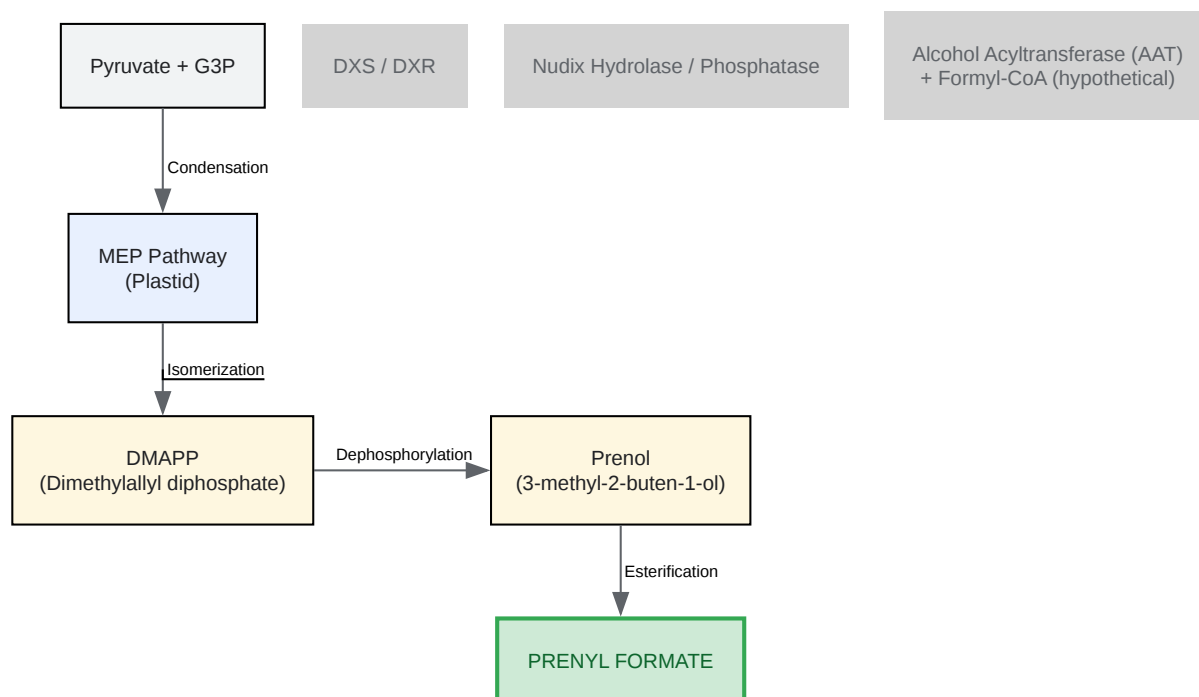


Figure 2: Biosynthetic Pathway from MEP to Prenyl Formate

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Mechanistic Insight: The conversion of DMAPP to Prenol is a hydrolytic step. The final esterification is catalyzed by alcohol acyltransferases (AATs), which typically utilize Acyl-CoA donors. While Acetyl-CoA is the standard donor (forming acetates), the specific recruitment of a formyl donor (or direct reaction with formic acid species) is rare, explaining the compound's low abundance compared to prenyl acetate.

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis (Fischer Esterification)

Best for bulk preparation where yield is prioritized over "green" chemistry.

Principle: Acid-catalyzed equilibrium reaction between prenyl alcohol (prenol) and formic acid.

Note: Prenyl alcohol is allylic and acid-sensitive (prone to rearrangement to tertiary alcohols);

mild conditions are required.

Reagents:

- Prenyl alcohol (3-methyl-2-buten-1-ol): 1.0 mol
- Formic Acid (98%): 1.5 mol^[1]
- Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 mol%) or Sulfuric Acid (trace)
- Solvent: Diisopropyl ether (DIPE) or Toluene (for azeotropic water removal)

Workflow:

- Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap, reflux condenser, and temperature probe.
- Charging: Add Prenyl alcohol and solvent. Stir at room temperature.
- Acid Addition: Add Formic acid slowly. Add catalyst.^{[2][3][4][5]}
- Reflux: Heat to reflux (approx 70-80°C depending on solvent). Monitor water collection in Dean-Stark trap.
- Termination: Stop when water evolution ceases (approx 3-5 hours).
- Work-up:
 - Cool to RT. Wash with saturated NaHCO₃ (to neutralize excess formic acid).
 - Wash with Brine.
 - Dry organic layer over MgSO₄.
- Purification: Fractional distillation under reduced pressure (e.g., 50 mmHg). Caution: Do not overheat pot residue to prevent polymerization.

Protocol B: Green Enzymatic Synthesis

Best for high-purity, fragrance-grade production with minimal thermal degradation.

Principle: Lipase-catalyzed esterification under mild conditions.

Reagents:

- Prenyl alcohol[4][5]
- Ethyl formate (as formyl donor) OR Formic acid
- Catalyst: *Candida antarctica* Lipase B (immobilized, e.g., Novozym 435)
- Molecular Sieves (4Å) to scavenge water/ethanol.

Workflow:

- Mix: In a shaker flask, combine Prenyl alcohol (100 mM) and Ethyl formate (300 mM).
- Catalyst: Add Novozym 435 (10-20 mg/mL).
- Incubation: Shake at 40°C @ 200 rpm for 24 hours.
- Filtration: Filter off the immobilized enzyme (reusable).
- Isolation: Evaporate excess ethyl formate (low boiling point: 54°C). The residue is high-purity **Prenyl formate**.

Part 5: Analytical Validation (GC-MS)

Trustworthiness in research requires rigorous validation. The following parameters are standard for identifying **Prenyl formate**.

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: HP-5MS (Non-polar) or DB-Wax (Polar).

Parameter	Setting
Inlet Temp	240°C
Split Ratio	50:1
Oven Program	50°C (2 min) -> 10°C/min -> 240°C
Carrier Gas	Helium @ 1.0 mL/min
MS Source	230°C
Ionization	EI (70 eV)

Diagnostic Ions (m/z):

- 69: Base peak (Prenyl cation, $[C_5H_9]^+$). Characteristic of all prenyl esters.
- 41: $[C_3H_5]^+$
- 114: Molecular Ion $[M]^+$ (often weak or absent).
- 85: Loss of CHO (Formyl).

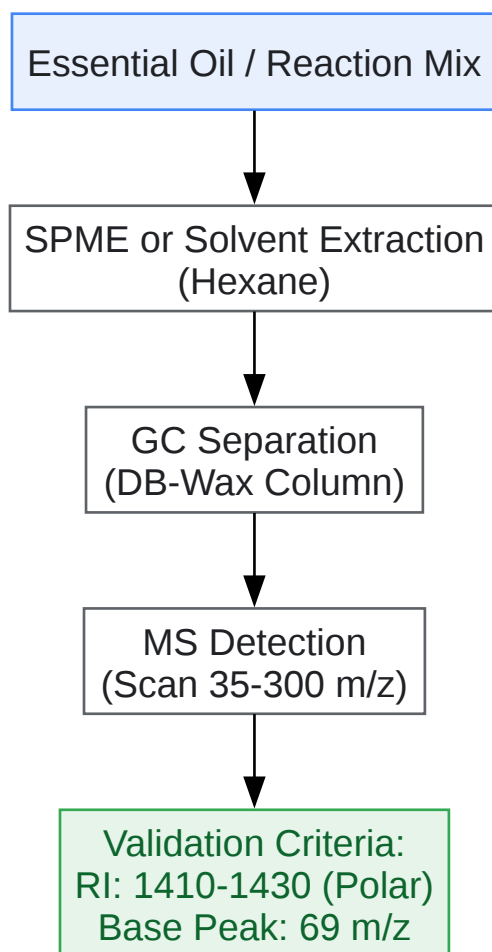


Figure 3: Analytical Workflow for Prenyl Formate Identification

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Part 6: Safety & Regulatory Status

FEMA GRAS: 4205 EU Flavis: 09.694 JECFA: Evaluation completed, no safety concern at current levels of intake.

Toxicology Snapshot:

- Skin: Moderate irritant (Category 2).
- Sensitization: Low potential, but prenyl esters can hydrolyze to prenyl, a potential sensitizer if oxidized.
- Handling: Flammable liquid (Category 3). Ground all equipment.

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